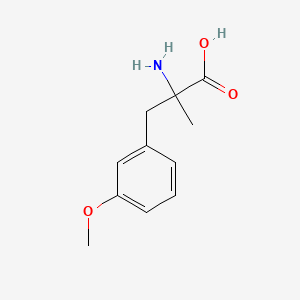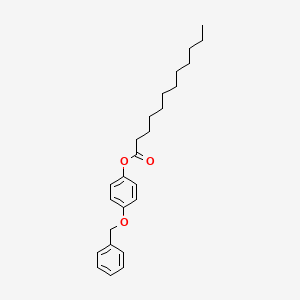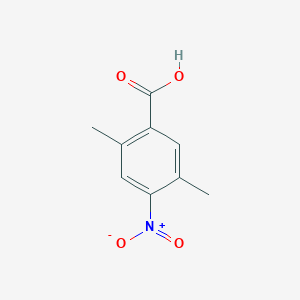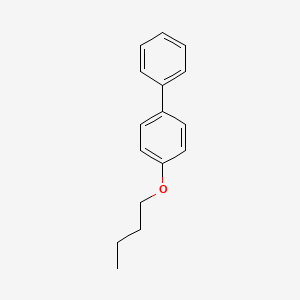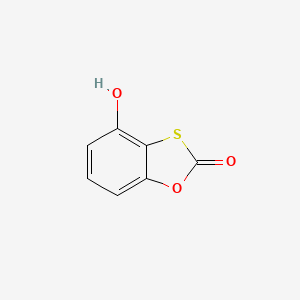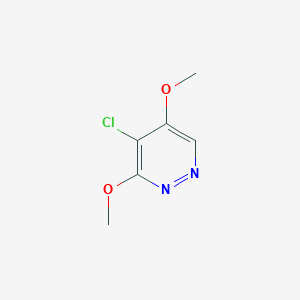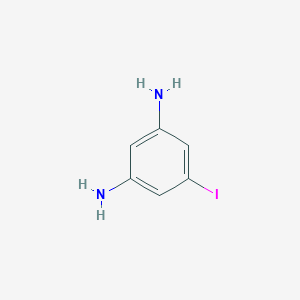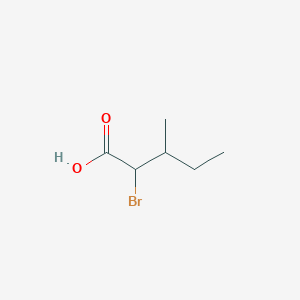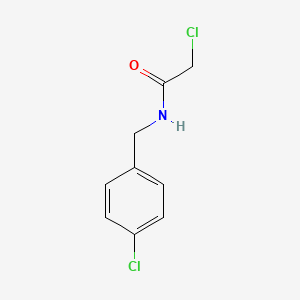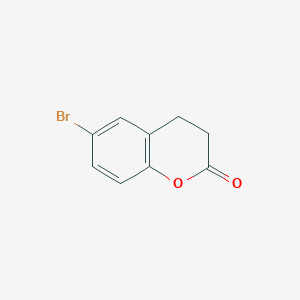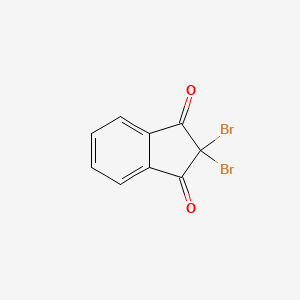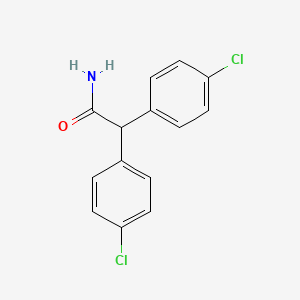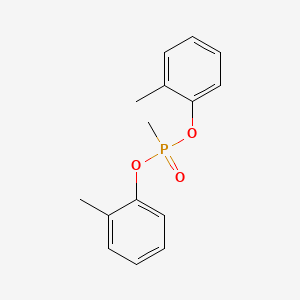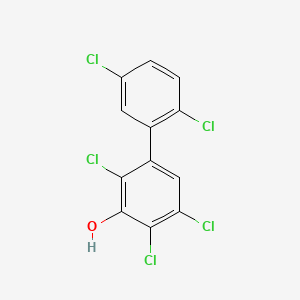![molecular formula C19H26O5 B1597357 (2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate CAS No. 22518-07-6](/img/structure/B1597357.png)
(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate
Overview
Description
3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. 3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-(2-methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene is primarily located in the membrane (predicted from logP). Outside of the human body, 3-(2-methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene can be found in fats and oils. This makes 3-(2-methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9, 10-epoxy-p-mentha-1, 3, 5-triene a potential biomarker for the consumption of this food product.
Scientific Research Applications
Biological Activities and Chemical Synthesis
Antiprotozoal Activity : Compounds structurally similar to the specified chemical, including thymol derivatives, have demonstrated moderate antiprotozoal activity against certain protozoa. Specific compounds have shown selectivity towards Giardia lamblia trophozoites. However, these compounds were less active than standard antiprotozoal drugs like metronidazole and emetine (Bustos-Brito et al., 2016).
Antifungal and Antimicrobial Properties : Phenylpropanoids and related compounds, similar in structure to the chemical , have displayed antifungal activity against Colletotrichum acutatum, C. fragariae, and C. gloesporioides. Certain compounds have also demonstrated antimicrobial activities against Mycobacterium intracellulare (Tabanca et al., 2005).
Synthesis of Biologically Active Compounds : The chemical structure can serve as an intermediate in the synthesis of various biologically active compounds. This includes ACE inhibitors, which are crucial for treating conditions like hypertension (Zhang et al., 2009).
Synthesis of Natural and Pharmacologically Active Compounds : The molecule and its derivatives have been synthesized as part of studies exploring natural dihydrobenzofurans and their pharmacological activities (Vijayakumari et al., 2006).
Inhibition of M. tuberculosis Pathway : Derivatives of the compound have been investigated for their inhibitory effects on MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These compounds are significant for their potential use in novel antibacterial treatments (Li et al., 2011).
Characterization in Novel Resins : Related chemical structures have been incorporated into novel resin compositions, like phthalonitrile cyano resin, with potential applications in high-temperature resistant materials (Wang et al., 2020).
Antimicrobial Activity of Derivatives : Methyl derivatives of the compound have shown antimicrobial activity. This application is significant in the development of new antimicrobial agents (Gein et al., 2020).
properties
IUPAC Name |
[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-6-14(5)18(21)22-10-19(11-23-19)15-8-7-13(4)9-16(15)24-17(20)12(2)3/h7-9,12,14H,6,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEFONQGRSUFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1(CO1)C2=C(C=C(C=C2)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132477 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate | |
CAS RN |
22518-07-6 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22518-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



